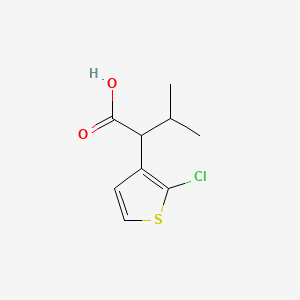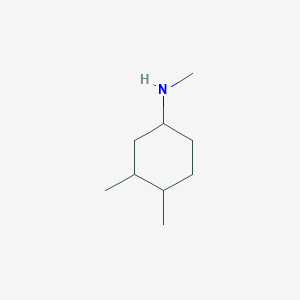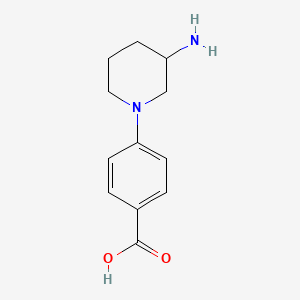
4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidin-3-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidin-3-ylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation to introduce the methyl group. The pyrrolidin-3-ylsulfanyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and thiol derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrrolidin-3-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and 4-methyl-3-(pyrrolidin-3-ylsulfanyl)-1,2,4-triazole. These compounds share structural similarities but differ in their substituents and functional groups.
Uniqueness
4-methyl-3-(pyrrolidin-3-ylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of both a methyl group and a pyrrolidin-3-ylsulfanyl group on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4S/c1-11-5-9-10-7(11)12-6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
YPMXFMMXGGCDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


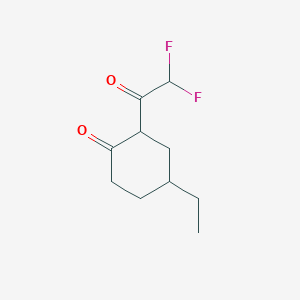
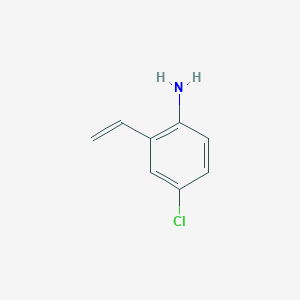
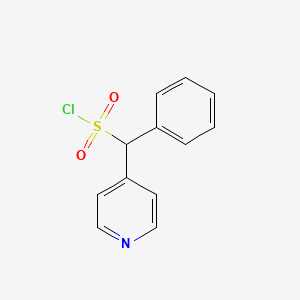
![Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13262277.png)
amine](/img/structure/B13262284.png)

![[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13262290.png)
![N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine](/img/structure/B13262302.png)
![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide](/img/structure/B13262319.png)
